tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate typically involves a multi-step reaction process. One common method includes the reaction of tert-butyl carbamate with 3-aminophenyl-5-nitropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another related compound with different functional groups, used in various chemical reactions.
tert-Butyl 3-bromopropylcarbamate: A compound with a bromine substituent, used in the synthesis of other organic molecules
Eigenschaften
Molekularformel |
C15H17N5O4 |
---|---|
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C15H17N5O4/c1-15(2,3)24-14(21)19-11-6-4-5-10(7-11)18-13-16-8-12(9-17-13)20(22)23/h4-9H,1-3H3,(H,19,21)(H,16,17,18) |
InChI-Schlüssel |
BEJCGNRKYODZNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.